molecular formula C24H24O8 B13423939 [2-Acetyloxy-3-[[2-acetyloxy-5-(oxiran-2-yl)phenyl]methyl]-5-(oxiran-2-yl)phenyl]methyl acetate

[2-Acetyloxy-3-[[2-acetyloxy-5-(oxiran-2-yl)phenyl]methyl]-5-(oxiran-2-yl)phenyl]methyl acetate

Cat. No.: B13423939
M. Wt: 440.4 g/mol
InChI Key: DGUJRYMPZHPSTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Acetyloxy-3-[[2-acetyloxy-5-(oxiran-2-yl)phenyl]methyl]-5-(oxiran-2-yl)phenyl]methyl acetate: is a complex organic compound featuring multiple functional groups, including acetyloxy and oxirane (epoxide) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Acetyloxy-3-[[2-acetyloxy-5-(oxiran-2-yl)phenyl]methyl]-5-(oxiran-2-yl)phenyl]methyl acetate typically involves multi-step organic reactions. One common approach is the acetylation of a precursor compound containing hydroxyl groups. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The oxirane groups can be oxidized to form diols.

    Reduction: Reduction of the oxirane groups can yield alcohols.

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetyloxy groups under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane groups would yield diols, while reduction would produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [2-Acetyloxy-3-[[2-acetyloxy-5-(oxiran-2-yl)phenyl]methyl]-5-(oxiran-2-yl)phenyl]methyl acetate involves its interaction with various molecular targets. The oxirane groups can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. This reactivity is the basis for its use in medicinal chemistry, where it may inhibit the function of specific enzymes or proteins .

Comparison with Similar Compounds

Similar Compounds

    [2-Acetyloxy-3-[[2-acetyloxyphenyl]methyl]phenyl]methyl acetate: Lacks the oxirane groups, making it less reactive.

    [2-Acetyloxy-3-[[2-acetyloxy-5-(hydroxy)phenyl]methyl]-5-(hydroxy)phenyl]methyl acetate:

Uniqueness

The presence of both acetyloxy and oxirane groups in [2-Acetyloxy-3-[[2-acetyloxy-5-(oxiran-2-yl)phenyl]methyl]-5-(oxiran-2-yl)phenyl]methyl acetate makes it unique compared to similar compounds.

Properties

Molecular Formula

C24H24O8

Molecular Weight

440.4 g/mol

IUPAC Name

[2-acetyloxy-3-[[2-acetyloxy-5-(oxiran-2-yl)phenyl]methyl]-5-(oxiran-2-yl)phenyl]methyl acetate

InChI

InChI=1S/C24H24O8/c1-13(25)28-10-20-9-18(23-12-30-23)8-19(24(20)32-15(3)27)7-17-6-16(22-11-29-22)4-5-21(17)31-14(2)26/h4-6,8-9,22-23H,7,10-12H2,1-3H3

InChI Key

DGUJRYMPZHPSTF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC(=CC(=C1OC(=O)C)CC2=C(C=CC(=C2)C3CO3)OC(=O)C)C4CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.